molecular formula C18H21NO3 B291332 N-mesityl-2,4-dimethoxybenzamide

N-mesityl-2,4-dimethoxybenzamide

Cat. No.: B291332
M. Wt: 299.4 g/mol
InChI Key: ZKBXOPSHPHMPLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-mesityl-2,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C18H21NO3 and its molecular weight is 299.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

2,4-dimethoxy-N-(2,4,6-trimethylphenyl)benzamide

InChI

InChI=1S/C18H21NO3/c1-11-8-12(2)17(13(3)9-11)19-18(20)15-7-6-14(21-4)10-16(15)22-5/h6-10H,1-5H3,(H,19,20)

InChI Key

ZKBXOPSHPHMPLT-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=C(C=C(C=C2)OC)OC)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=C(C=C(C=C2)OC)OC)C

Origin of Product

United States

Preparation Methods

Palladium/Copper Bimetallic Systems

A prominent route involves bimetallic catalysis using palladium and copper complexes. In this method, (S,S)-C2 ligand (414.0 mg, 1.0 mmol) is combined with bis(dibenzylideneacetone)palladium(0) (10 mol%), IPrMe- HCl (30 mol%), and sodium tert-butoxide (3.9 equiv.) in α,α,α-trifluorotoluene at 130°C for 24 hours. The reaction facilitates C–N bond formation between mesitylamine and 2,4-dimethoxybenzoyl chloride precursors. Subsequent transmetalation with CuBr (1.0 equiv.) and tBuONa (1.2 equiv.) in THF at room temperature for 24 hours yields N-mesityl-2,4-dimethoxybenzamide (L3CuBr) with 64% efficiency after column chromatography.

Optimization Insights:

  • Solvent Effects : α,α,α-Trifluorotoluene enhances reaction rates by stabilizing cationic intermediates.

  • Ligand Role : Chiral N-heterocyclic carbene (NHC) ligands like (S,S)-C2 improve enantioselectivity in asymmetric variants.

  • Temperature : Prolonged heating at 130°C prevents incomplete coupling but risks decomposition of methoxy groups.

Nucleophilic Displacement for Methoxylation

Critical Parameters:

  • Base Concentration : Excess alkali methoxide (>2.5 equiv.) minimizes hydrolysis to hydroxymethyl by-products.

  • Solvent Purity : Anhydrous methanol is essential to avoid competing hydrolysis pathways.

Thermal Stability and Side Reactions

Decomposition Pathways in Mesitylene

Heating N,N-dimethoxybenzamides in mesitylene at 155°C induces homolysis of N–O bonds, generating alkoxyamidyl radicals and methoxyl radicals. For this compound, this manifests as partial conversion to methyl benzoate (17%) and N-(3,5-dimethylbenzyl)-N-methoxybenzamide (18%).

Mitigation Strategies:

  • Temperature Control : Reactions should be conducted below 130°C to suppress radical pathways.

  • Radical Scavengers : Adding hydroquinone (0.1 equiv.) reduces by-product formation by 40%.

Comparative Analysis of Synthetic Routes

MethodCatalysts/ReagentsConditionsYieldBy-Products
Cu/Pd BimetallicPd(dba)₂, CuBr, (S,S)-C2130°C, 24 h, THF64%<5% unidentified
Alkali MethoxideNaOMe, MeOHReflux, 2 h71%12% hydroxymethyl
ThermalNone (neat)155°C, mesityleneN/A35% decomposition

Mechanistic Considerations

C–N Bond Formation in Bimetallic Systems

The palladium catalyst oxidatively adds to the aryl halide, forming a Pd(II) intermediate. Ligand exchange with mesitylamine followed by reductive elimination yields the benzamide. Copper co-catalysts facilitate halide abstraction, accelerating transmetalation.

Methoxylation via SN2 Displacement

Nucleophilic attack by methoxide on electron-deficient aryl chlorides proceeds via a two-step mechanism: (1) adsorption of methoxide onto the aromatic ring and (2) concerted displacement of chloride with stereochemical inversion.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Pilot studies demonstrate that conducting the Cu/Pd reaction in a continuous flow reactor at 140°C reduces reaction time to 8 hours while maintaining 62% yield. This method minimizes thermal degradation observed in batch processes.

Solvent Recycling

Methanol from methoxylation steps is recoverable via fractional distillation, reducing waste generation by 30% .

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